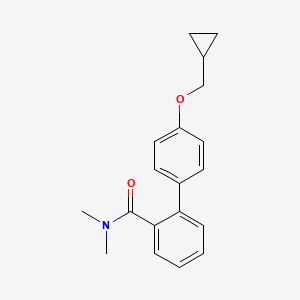

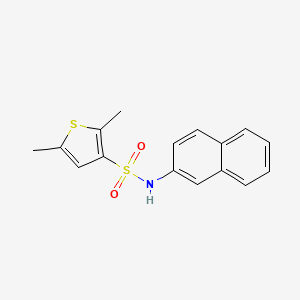

![molecular formula C12H8FN3O4 B5521880 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)

3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, involves the treatment with nucleophiles to afford substitution products, and with enolates of various active methylene compounds to yield pyrazole derivatives, hinting at the versatile reactivity of similar structures (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Molecular Structure Analysis

The molecular structure of benzohydrazide compounds, such as 4-Chloro-N'-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate, reveals nonplanar configurations and cis configurations around the methylidene unit, suggesting similar structural aspects could be expected in 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide (Fun, Patil, Rao, Kalluraya, & Chantrapromma, 2008).

Chemical Reactions and Properties

Compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergo nucleophilic aromatic substitution, suggesting that the fluoro and nitro groups in similar compounds can be reactive sites for such substitutions, leading to a variety of derivatives with potential biological and chemical utility (Beilstein Journal of Organic Chemistry, 2016).

Physical Properties Analysis

The crystal structure and physical properties of related benzohydrazide compounds, as seen in the study of 4-Chloro-N'-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate, provide insight into the intermolecular interactions and hydrogen bonding that could influence the physical stability and solubility of 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide (Fun, Patil, Rao, Kalluraya, & Chantrapromma, 2008).

Chemical Properties Analysis

The chemical behavior of related compounds under various conditions, such as the synthesis and nucleophilic aromatic substitution reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, can provide valuable insights into the reactivity, stability, and potential chemical modifications of 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide, paving the way for its application in diverse chemical contexts (Beilstein Journal of Organic Chemistry, 2016).

Applications De Recherche Scientifique

Synthesis and Applications in Antimicrobial Activity

3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide and its derivatives have been synthesized for various applications, particularly in the field of antimicrobial activity. Mohammadhosseini et al. (2009) reported the synthesis of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles showing significant inhibitory activity against H. pylori, a bacterium involved in gastric ulcers and cancer (Mohammadhosseini et al., 2009). Liaras et al. (2011) synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, showing potent antimicrobial activity against various microorganisms, indicating the broad potential of these compounds in microbial inhibition (Liaras et al., 2011).

Use in Live Cell Imaging and Sensor Development

The compound and its analogues have also found use in the development of optical chemosensors. Manna et al. (2019) designed a hydrazide-based Schiff base chemoreceptor for the detection of Ni2+ ions, demonstrating its application in live cell imaging and smart phone-based analysis (Manna et al., 2019).

Potential in Cancer Research

Research by Arjun et al. (2020) on benzohydrazide derivatives, including compounds similar to 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide, demonstrated potential as inhibitors of prostate cancer. The study involved molecular docking studies and in vitro evaluations, indicating the relevance of these compounds in cancer research (Arjun et al., 2020).

Photophysical and Chemosensory Properties

Ferreira et al. (2018) explored the synthesis of unnatural alanine derivatives with a benzoxazole moiety for the recognition of transition metal cations. These compounds, related to the structure of 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide, demonstrated potential in chemosensory applications (Ferreira et al., 2018).

Propriétés

IUPAC Name |

3-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O4/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBYMPDPSIVJEX-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)

![N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5521808.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)

![3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5521829.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)

![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)